Sodium ionophore VI

説明

特性

IUPAC Name |

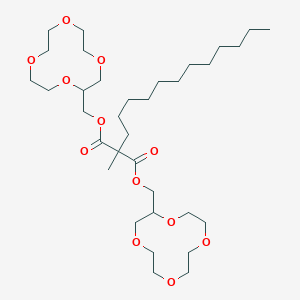

bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2-dodecyl-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H62O12/c1-3-4-5-6-7-8-9-10-11-12-13-34(2,32(35)45-28-30-26-41-20-18-37-14-16-39-22-24-43-30)33(36)46-29-31-27-42-21-19-38-15-17-40-23-25-44-31/h30-31H,3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSZDECKJYYBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402940 | |

| Record name | Sodium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80403-59-4 | |

| Record name | Sodium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium ionophore VI | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Sodium Ionophore VI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ionophore VI, chemically known as Bis[(12-crown-4)methyl] dodecylmethylmalonate, is a highly selective ionophore for sodium ions (Na⁺).[1] Its ability to selectively bind and transport Na⁺ across lipid membranes has led to its widespread use in the development of sodium-selective electrodes for measuring sodium ion concentrations in various biological and chemical samples.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, including its molecular structure, ion selectivity, and the experimental protocols used to characterize its function.

Molecular Structure and Ion Binding

This compound is a neutral carrier ionophore, meaning it is not charged and relies on the formation of a complex with a cation to facilitate its transport across a hydrophobic membrane. Its structure features two 12-crown-4 (B1663920) ether moieties linked by a dodecylmethylmalonate backbone. The crown ethers, with their oxygen-lined cavities, provide the binding sites for the sodium ion. The dodecylmethylmalonate component imparts the necessary lipophilicity for the ionophore to reside within and traverse lipid bilayers.

The mechanism of action begins with the formation of a complex between the this compound molecule and a sodium ion at the membrane-solution interface. The two 12-crown-4 rings are believed to cooperatively bind a single sodium ion in a "sandwich-like" conformation. The oxygen atoms of the crown ethers coordinate with the sodium ion, replacing its hydration shell. This encapsulation of the charged sodium ion within the lipophilic exterior of the ionophore-ion complex allows it to partition into the hydrophobic core of the lipid membrane.

Ion Transport Across the Lipid Bilayer

Once the this compound-Na⁺ complex is formed within the membrane, it diffuses across the lipid bilayer, driven by the electrochemical gradient of the sodium ion. Upon reaching the other side of the membrane, the complex dissociates, releasing the sodium ion into the aqueous solution. The free ionophore is then able to diffuse back across the membrane to repeat the transport cycle. This carrier-mediated transport is a passive process, meaning it does not require metabolic energy.

The efficiency and selectivity of this transport are dictated by several factors, including the binding affinity of the ionophore for the specific ion, the lipophilicity of the ionophore-ion complex, and the rate of diffusion of both the complex and the free ionophore across the membrane.

Signaling Pathway and Experimental Workflow

The primary application of this compound is in potentiometric ion sensing, where it is a key component of ion-selective electrodes (ISEs). The signaling pathway in this context is the generation of a potential difference across a membrane that is proportional to the concentration of sodium ions.

The experimental workflow for characterizing the ionophore typically involves fabricating an ion-selective membrane and measuring its potentiometric response to varying concentrations of sodium and other ions.

Quantitative Data

The performance of this compound is characterized by its high selectivity for sodium ions over other cations. This selectivity is quantified by the potentiometric selectivity coefficient, log KpotNa,M, where a more negative value indicates greater selectivity for Na⁺ over the interfering ion M.

| Interfering Ion (M) | log KpotNa,M |

| K⁺ | -2.1 |

| NH₄⁺ | -2.8 |

| H⁺ | -1.5 |

| Li⁺ | -3.0 |

| Mg²⁺ | -4.4 |

| Ca²⁺ | -4.1 |

| Ba²⁺ | -4.1 |

Table 1: Potentiometric selectivity coefficients of this compound determined by the fixed interference method.

Experimental Protocols

Preparation of Ion-Selective Membrane

A standard method for preparing a PVC-based ion-selective membrane for this compound involves the following composition:

| Component | Weight Percentage |

| This compound | 6.50% |

| 2-Nitrophenyl octyl ether (plasticizer) | 66.70% |

| Poly(vinyl chloride) (PVC), high molecular weight | 26.80% |

Protocol:

-

Dissolve the components in a suitable volatile solvent, such as tetrahydrofuran (B95107) (THF).

-

Pour the solution into a glass ring placed on a flat glass plate.

-

Allow the solvent to evaporate slowly overnight to form a transparent membrane.

-

Cut a small disk from the membrane for incorporation into an electrode body.

Determination of Potentiometric Selectivity Coefficients (Fixed Interference Method)

The Fixed Interference Method (FIM) is a widely used technique to quantify the selectivity of an ion-selective electrode.

Protocol:

-

Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M KCl) and varying concentrations of the primary ion (NaCl).

-

Assemble the ion-selective electrode with the prepared membrane and a suitable reference electrode (e.g., Ag/AgCl).

-

Measure the potential of the electrode system in each of the prepared solutions.

-

Plot the measured potential against the logarithm of the sodium ion activity.

-

The selectivity coefficient is calculated from the intersection of the extrapolation of the linear portion of the calibration curve with the line corresponding to the potential in the pure interfering ion solution.[2][3]

Vesicle-Based Ion Transport Assay using Fluorescence Microscopy

This protocol describes a method to qualitatively and quantitatively assess the ion transport activity of this compound using large unilamellar vesicles (LUVs) and a sodium-sensitive fluorescent dye.

Protocol for LUV Preparation (Extrusion Method):

-

Prepare a lipid film by drying a solution of phospholipids (B1166683) (e.g., POPC) in a round-bottom flask under a stream of nitrogen, followed by vacuum desiccation.

-

Hydrate the lipid film with a buffer containing a sodium-sensitive fluorescent dye (e.g., CoroNa Green) to form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to several freeze-thaw cycles to enhance encapsulation of the dye.

-

Extrude the suspension multiple times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs with a uniform size distribution.[4]

-

Remove the external dye by gel filtration or dialysis.

Ion Transport Assay:

-

Add a known concentration of this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO) to the LUV suspension.

-

Place the LUV suspension in a fluorometer or on a fluorescence microscope.

-

Establish a sodium ion gradient by adding a concentrated solution of a sodium salt (e.g., NaCl) to the external buffer.

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence inside the vesicles indicates the transport of sodium ions across the vesicle membrane, mediated by the ionophore.

Planar Lipid Bilayer (Black Lipid Membrane) Electrophysiology

This technique allows for the direct measurement of ion transport across an artificial lipid bilayer.

Protocol:

-

Form a planar lipid bilayer by painting a solution of lipids (e.g., diphytanoylphosphatidylcholine (B1258105) in n-decane) across a small aperture in a hydrophobic septum separating two aqueous compartments.

-

Incorporate this compound into the bilayer by adding it to one or both of the aqueous compartments or by including it in the lipid solution.

-

Apply a voltage across the membrane using a pair of electrodes (e.g., Ag/AgCl) and measure the resulting current with a sensitive amplifier.

-

Establish a sodium ion gradient across the bilayer.

-

The transport of sodium ions by the ionophore will result in a measurable electrical current, from which the ion transport rate can be calculated.

Conclusion

This compound functions as a highly selective carrier for sodium ions, facilitating their transport across lipid membranes down their electrochemical gradient. This property is harnessed in the construction of sodium-selective electrodes, which are invaluable tools in various scientific and clinical applications. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other ionophores, enabling further research and development in the fields of sensor technology and membrane transport.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Simplistic approach to formulate an ionophore-based membrane and its study for nitrite ion sensing - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04590D [pubs.rsc.org]

- 3. Item - Selectivity coefficients calculated using the fixed interference method (FIM). - Public Library of Science - Figshare [plos.figshare.com]

- 4. avantiresearch.com [avantiresearch.com]

A Technical Guide to the Synthesis and Characterization of Bis(Crown Ether) Sodium Ionophores

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bis(crown ether) sodium ionophores. These molecules are of significant interest due to their ability to selectively bind and transport sodium ions across lipid membranes, a critical function in various biological and chemical systems.

Introduction

Bis(crown ether)s are a class of ionophores that feature two crown ether macrocycles linked by a bridging unit. This unique "sandwich" structure allows for the encapsulation of a sodium ion between the two rings, leading to high selectivity and stability of the complex.[1][2] The size of the crown ether rings, the nature of the linker, and the presence of hydrophobic substituents all play crucial roles in tuning the ionophore's affinity and selectivity for sodium ions.[1][2][3]

Synthesis of Bis(Crown Ether) Sodium Ionophores

The synthesis of bis(crown ether) sodium ionophores typically involves the coupling of two functionalized crown ether precursors with a suitable linking molecule. A common strategy is the reaction of a hydroxymethyl-substituted crown ether with a dihalide or a dichlorodiorganosilane in the presence of a base.

A generalized synthetic approach for preparing silicon-bridged bis(12-crown-4) ethers, which are effective sodium ionophores, is outlined below. This method is advantageous due to its simplicity and high yields.

Caption: Generalized synthetic workflow for silicon-bridged bis(12-crown-4) ethers.

Experimental Protocol: Synthesis of a Silicon-Bridged Bis(12-crown-4)

This protocol is adapted from the synthesis of silicon-bridged bis(12-crown-4) ethers.

Materials:

-

2-Hydroxymethyl-12-crown-4

-

Dichlorodiorganosilane (e.g., dichlorodi(2-ethylhexyl)silane)

-

Anhydrous solvent (e.g., toluene (B28343) or THF)

-

Base (e.g., pyridine (B92270) or triethylamine)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxymethyl-12-crown-4 and the base in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the dichlorodiorganosilane in the same anhydrous solvent to the stirred solution via the dropping funnel under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated salt (e.g., pyridinium (B92312) hydrochloride).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure bis(crown ether) as a liquid.

Characterization of Bis(Crown Ether) Sodium Ionophores

The characterization of newly synthesized bis(crown ether)s is crucial to confirm their structure and to evaluate their performance as sodium ionophores. A combination of spectroscopic and electrochemical techniques is typically employed.

Caption: Experimental workflow for the characterization of bis(crown ether) ionophores.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of the synthesized bis(crown ether)s.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the molecular weight and elemental composition of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule.

Electrochemical Characterization

The primary method for evaluating the performance of a sodium ionophore is through the fabrication and testing of an ion-selective electrode (ISE).

Experimental Protocol: Preparation and Evaluation of a PVC Membrane Ion-Selective Electrode

This protocol describes the preparation of a PVC membrane electrode and the determination of its potentiometric selectivity coefficients.

Materials:

-

Bis(crown ether) ionophore

-

Poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., 2-nitrophenyl octyl ether)

-

Anionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)

-

Tetrahydrofuran (THF)

-

Ag/AgCl electrode

-

Reference electrode

-

pH/ion meter

-

Solutions of various metal chlorides (e.g., NaCl, KCl, LiCl, CaCl₂, MgCl₂) of known concentrations.

Procedure:

-

Membrane Preparation:

-

Dissolve the bis(crown ether) ionophore, PVC, plasticizer, and anionic additive in THF. The typical composition is around 1-2% ionophore, 33% PVC, 65% plasticizer, and a specific mol% of the anionic additive relative to the ionophore.

-

Pour the solution into a glass ring placed on a glass plate and allow the THF to evaporate slowly over 24 hours to form a transparent membrane.

-

-

Electrode Assembly:

-

Cut a small disc from the membrane and mount it in an electrode body.

-

Fill the electrode with an internal filling solution (e.g., 0.1 M NaCl) and insert an Ag/AgCl wire.

-

-

Potentiometric Measurements:

-

Condition the electrode by soaking it in a 0.01 M NaCl solution for several hours.

-

Measure the potential of the ISE against a reference electrode in solutions of varying NaCl concentrations (e.g., from 10⁻⁶ M to 1 M).

-

Determine the Nernstian response (slope) of the electrode.

-

Determine the selectivity coefficients (log KpotNa,j) using the fixed interference method or the matched potential method. The selectivity coefficient quantifies the preference of the ionophore for sodium ions over interfering ions (j).

-

Quantitative Data Summary

The performance of different bis(crown ether) sodium ionophores can be compared based on their synthetic yields and, more importantly, their potentiometric selectivity coefficients. Lower values of log KpotNa,j indicate higher selectivity for Na⁺ over the interfering ion j.

Table 1: Synthesis Yields and Selectivity Coefficients of Selected Bis(crown ether) Sodium Ionophores.

| Ionophore Structure | Linker Group | Yield (%) | log KpotNa,K | log KpotNa,Li | log KpotNa,Ca | log KpotNa,Mg | Reference |

| bis[(12-crown-4)methyl]-2-dodecyl-2-methylmalonate | Malonate | - | -2.4 | -3.1 | -3.4 | -3.5 | |

| Silicon-bridged bis(12-crown-4) with two 2-ethylhexyl groups | Di(2-ethylhexyl)silyl | ~90 | -2.6 | -3.6 | -3.7 | -3.8 | |

| bis[(benzo-15-crown-5)-15-ylmethyl] pimelate | Pimelate | - | - | - | - | - |

Note: Selectivity coefficients can vary depending on the experimental conditions.

Mechanism of Ion Binding

Bis(crown ether)s achieve their high selectivity for sodium ions through a "sandwich" complexation mechanism. The two crown ether rings cooperate to encapsulate the sodium ion, forming a stable 1:1 complex. The size of the crown ether cavity and the flexibility of the linker are critical for optimal binding. For instance, bis(12-crown-4) derivatives are particularly effective for Na⁺ because the 12-crown-4 (B1663920) cavity is slightly smaller than the ionic diameter of Na⁺, promoting the formation of a 2:1 crown-to-ion sandwich complex.

Caption: Schematic of a "sandwich" complex between a bis(crown ether) and a sodium ion.

Conclusion

Bis(crown ether)s are a versatile and highly effective class of sodium ionophores. Their synthesis is often straightforward, and their selectivity can be fine-tuned by modifying their structure. The characterization methods outlined in this guide, particularly the use of ion-selective electrodes, are essential for evaluating their performance. The continued development of novel bis(crown ether) ionophores holds promise for applications in medical diagnostics, environmental monitoring, and the development of new therapeutic agents.

References

The Dawn of Sodium Specificity: A Technical History of Selective Ionophores

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating history of the discovery and development of sodium-selective ionophores. From the serendipitous discovery of crown ethers to the rational design of highly specific synthetic carriers, this document provides a comprehensive overview of the key milestones, scientific principles, and experimental methodologies that have shaped this critical field of study. The ability to selectively transport sodium ions across lipid membranes has profound implications for biomedical research and drug development, offering tools to probe and modulate a wide range of physiological processes.

A Journey Through Time: The Quest for Sodium Selectivity

The story of sodium-selective ionophores is a testament to both serendipity and rational design in chemical research. The timeline below highlights the key discoveries that paved the way for the development of these remarkable molecules.

-

1967: The Accidental Crown - While working at DuPont, Charles J. Pedersen serendipitously discovered a new class of cyclic polyethers he named "crown ethers."[1][2] His work, for which he would later share the Nobel Prize, revealed that these molecules could selectively bind alkali metal ions based on the fit between the ion's diameter and the size of the ether ring's cavity.[1][3] This discovery laid the fundamental groundwork for host-guest chemistry and the development of synthetic ionophores.[1]

-

1968: Caging the Cation - Building upon Pedersen's work, Jean-Marie Lehn synthesized bicyclic polyethers, which he termed "cryptands." These three-dimensional molecules exhibited even greater selectivity and stronger binding of cations compared to the two-dimensional crown ethers. Lehn's innovation of creating a three-dimensional cavity, or "crypt," was a significant step towards achieving higher ion selectivity.

-

Late 1970s - 1980s: The Era of Preorganization - Donald J. Cram, another future Nobel laureate, introduced the principle of "preorganization" in host-guest chemistry. He designed and synthesized highly rigid macrocyclic molecules called "spherands," where the binding sites were perfectly organized for complexing a specific ion, such as sodium. This preorganization minimized the energetic cost of conformational changes upon ion binding, leading to exceptionally high selectivity.

-

Naturally Occurring Sodium Ionophores - Alongside the development of synthetic ionophores, researchers also investigated naturally occurring molecules with ion-carrying capabilities. Monensin (B1676710), a polyether antibiotic isolated from Streptomyces cinnamonensis, was identified as a potent and selective sodium ionophore. It functions as a Na+/H+ antiporter, disrupting ionic gradients across cellular membranes.

Quantifying Selectivity: A Comparative Analysis

The defining characteristic of a selective ionophore is its ability to preferentially bind and transport a specific ion over others. The selectivity for sodium (Na+) over potassium (K+), two physiologically critical and chemically similar ions, is a key performance metric. The table below summarizes the Na+/K+ selectivity for various classes of ionophores.

| Ionophore Class | Example Compound | Selectivity Ratio (Na+/K+) | Notes |

| Crown Ethers | 15-Crown-5 | Moderately Na+-selective | Selectivity is primarily based on the "best-fit" model where the cation diameter matches the cavity size of the crown ether. |

| Bis(12-crown-4) | Captures sodium ions, allowing potassium ions to pass. | Used in ion-selective filters. | |

| Cryptands | [2.2.1]Cryptand | High Na+ selectivity | The three-dimensional structure of cryptands leads to enhanced stability and selectivity of the ion complexes. |

| (221)C10-cryptand | Competitive selectivity for Na+ over K+ of about 1.5 in equimolecular mixtures. | The selectivity is influenced by factors such as pH and the concentrations of competing ions. | |

| Spherands | Hexa(p-anisole) spherand | Exceptionally high Na+ selectivity | The preorganized structure of spherands results in very strong and selective binding of sodium ions. |

| Natural Ionophores | Monensin | Selective for sodium | The transport selectivity can be modulated by factors such as ionophore concentration and cellular energy state. |

Experimental Corner: Methodologies for Characterization

The characterization of sodium-selective ionophores relies on a suite of experimental techniques to determine their ion-binding properties and transport efficiency. Below are detailed protocols for two fundamental methods.

Protocol 1: Determining Ion Selectivity using Ion-Selective Electrodes (ISEs)

This method measures the potential difference across an ion-selective membrane to determine the concentration of a specific ion in a solution. The selectivity of an ionophore is quantified by the selectivity coefficient, which indicates the preference of the ISE for the primary ion over an interfering ion.

Materials:

-

Ion-selective electrode (ISE) incorporating the ionophore to be tested.

-

Reference electrode (e.g., Ag/AgCl).

-

High-impedance millivoltmeter or potentiometer.

-

Standard solutions of the primary ion (e.g., NaCl) and interfering ion (e.g., KCl) of known concentrations.

-

Ionic Strength Adjustment Buffer (ISAB).

-

Stir plate and stir bar.

-

Beakers.

Procedure (Matched Potential Method):

-

Prepare the Electrode System: Assemble the ISE and the reference electrode according to the manufacturer's instructions. Connect the electrodes to the millivoltmeter.

-

Initial Calibration:

-

Pipette a known volume of a standard solution of the primary ion (e.g., 0.1 M NaCl) into a beaker.

-

Add ISAB to maintain a constant ionic strength.

-

Immerse the electrodes in the solution and stir gently.

-

Record the stable potential reading (E1).

-

-

Introduction of Interfering Ion:

-

To the same solution, add a known concentration of the interfering ion (e.g., 0.1 M KCl).

-

Record the new stable potential reading (E2). The potential will change due to the presence of the interfering ion.

-

-

Restoring the Initial Potential:

-

Prepare a separate solution containing only the primary ion at a higher concentration.

-

Titrate this concentrated primary ion solution into the mixed solution from step 3 until the potential returns to the initial value (E1).

-

-

Calculate the Selectivity Coefficient (K_Na,K): The selectivity coefficient is calculated using the following equation:

-

K_Na,K = (a'_Na - a_Na) / a_K

-

Where:

-

a'_Na is the activity of the primary ion (Na+) after the final addition.

-

a_Na is the initial activity of the primary ion.

-

a_K is the activity of the interfering ion (K+).

-

-

Protocol 2: Measuring Ion Transport Across a Lipid Bilayer using Vesicles

This assay directly measures the ability of an ionophore to transport ions across a lipid membrane. Large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) are loaded with a fluorescent dye that is sensitive to the ion of interest. The influx of the ion, facilitated by the ionophore, is monitored by a change in fluorescence.

Materials:

-

Large Unilamellar Vesicles (LUVs) or Giant Unilamellar Vesicles (GUVs).

-

Fluorescent ion indicator dye (e.g., Sodium Green or SBFI for Na+).

-

The ionophore to be tested.

-

Solutions of the primary ion (e.g., NaCl) and a non-transported ion for the external buffer.

-

Fluorometer or fluorescence microscope.

Procedure:

-

Vesicle Preparation:

-

Prepare LUVs or GUVs using standard methods (e.g., extrusion or electroformation).

-

During preparation, encapsulate the fluorescent ion indicator dye within the vesicles.

-

Remove any unencapsulated dye by size exclusion chromatography or dialysis.

-

-

Baseline Fluorescence Measurement:

-

Suspend the dye-loaded vesicles in an iso-osmotic buffer that does not contain the ion to be transported.

-

Measure the baseline fluorescence of the vesicle suspension.

-

-

Initiating Transport:

-

Add the ionophore to the vesicle suspension. The ionophore will insert into the lipid bilayer of the vesicles.

-

Rapidly add a concentrated solution of the primary ion (e.g., NaCl) to the external buffer to create an ion gradient.

-

-

Monitoring Fluorescence:

-

Immediately begin monitoring the fluorescence of the sample over time.

-

An increase or decrease in fluorescence (depending on the dye) indicates the transport of the ion into the vesicles.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of time.

-

The initial rate of fluorescence change is proportional to the initial rate of ion transport. This rate can be used to compare the efficiency of different ionophores.

-

Signaling Pathways and Cellular Effects

Sodium-selective ionophores, by altering intracellular sodium concentrations, can trigger a cascade of downstream cellular events. The natural ionophore monensin provides a well-studied example of how disrupting sodium homeostasis can impact cellular signaling and function, particularly in excitable cells like cardiomyocytes.

An influx of Na+ through the action of monensin leads to an increase in the intracellular Na+ concentration ([Na+]i). This elevation in [Na+]i can have several consequences:

-

Activation of the Na+/K+ pump (Na+/K+-ATPase): The increased intracellular sodium stimulates the activity of the Na+/K+ pump as it works to restore the normal sodium gradient.

-

Modulation of the Na+/Ca2+ exchanger (NCX): The altered sodium gradient affects the function of the Na+/Ca2+ exchanger. A higher intracellular sodium concentration can lead to a reversal of the exchanger's normal mode of operation, causing an influx of Ca2+ into the cell.

-

Alteration of Ion Channel Activity: The change in intracellular ion concentrations and membrane potential can modulate the activity of various other ion channels, including a decrease in the L-type calcium current (ICa) and the sodium current (INa), and an increase in the transient outward potassium current (Ito).

The following diagram illustrates the signaling cascade initiated by monensin-induced sodium influx.

Caption: Signaling pathway of monensin-induced sodium influx.

A Workflow for Discovery: Characterizing Novel Ionophores

The development of new sodium-selective ionophores requires a systematic experimental workflow to fully characterize their properties and potential applications. The following diagram outlines a logical progression of experiments for the evaluation of a newly synthesized ionophore.

Caption: Experimental workflow for characterizing a new ionophore.

This structured approach ensures a thorough evaluation of a new compound, from its basic chemical properties to its potential biological activity and applications. The continuous feedback loop between synthesis and characterization is crucial for the rational design and optimization of next-generation sodium-selective ionophores.

References

Chemical structure and properties of Sodium Ionophore VI.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ionophore VI, also known by its chemical name 2-dodecyl-2-methyl-propanedioic acid, 1,3-bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) ester, is a highly selective neutral ionophore crucial for the development of sodium-selective sensors.[1][2] Its molecular structure, featuring two bis(12-crown-4) ether moieties, enables the formation of a stable "sandwich" complex with the sodium cation. This high affinity and selectivity make it an indispensable tool in various scientific and industrial applications, including clinical diagnostics for monitoring sodium levels in biological fluids like urine and serum, and in environmental analysis.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and functional characteristics of this compound. It also includes detailed experimental protocols for its application in ion-selective electrodes (ISEs) and visualizations to illustrate key concepts and procedures.

Chemical Structure and Physicochemical Properties

This compound is a viscous liquid at room temperature and is soluble in various organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1][2] Its structure is characterized by a central malonic acid ester linking two 12-crown-4 (B1663920) ether rings. This unique arrangement is responsible for its remarkable selectivity for sodium ions.

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| Chemical Name | 2-dodecyl-2-methyl-propanedioic acid, 1,3-bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) ester | |

| Synonym(s) | Bis[(12-crown-4)methyl] dodecylmethylmalonate | |

| CAS Number | 80403-59-4 | |

| Molecular Formula | C₃₄H₆₂O₁₂ | |

| Molecular Weight | 662.85 g/mol | |

| Appearance | Liquid | |

| Solubility | DMF: 10 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | |

| Storage Temperature | 2-8°C | |

| Flash Point | 113 °C | |

| Density | 1.037 g/cm³ |

Ion Selectivity

The defining characteristic of this compound is its high selectivity for sodium ions over other cations. This is quantified by the potentiometric selectivity coefficient (log KpotNa+,M), where a more negative value indicates greater selectivity for Na⁺ over the interfering ion M.

The following table summarizes the potentiometric selectivity coefficients for this compound:

| Interfering Ion (M) | log KpotNa+,M |

| K⁺ | -2.5 |

| Li⁺ | -3.4 |

| Ca²⁺ | -4.1 |

| Mg²⁺ | -4.3 |

| NH₄⁺ | -2.2 |

| Rb⁺ | -2.0 |

| Cs⁺ | -1.5 |

| Sr²⁺ | -4.0 |

| Ba²⁺ | -3.7 |

Data sourced from a comparative guide on sodium ionophores.

Mechanism of Action

This compound functions as a carrier ionophore. Its two 12-crown-4 ether rings form a three-dimensional cavity that is ideally sized to encapsulate a sodium ion. The lipophilic exterior of the ionophore allows it to be soluble in a PVC membrane, while the hydrophilic interior created by the ether oxygens coordinates with the sodium ion. This "sandwich" complex facilitates the transport of the sodium ion across the hydrophobic membrane of an ion-selective electrode.

Caption: Mechanism of sodium ion transport by this compound.

Experimental Protocols

Preparation of a Sodium-Selective PVC Membrane Electrode

This protocol describes the fabrication of a sodium-selective electrode using this compound incorporated into a PVC matrix.

Materials:

-

This compound

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., 2-Nitrophenyl octyl ether, o-NPOE)

-

Tetrahydrofuran (THF), freshly distilled

Equipment:

-

Glass ring (e.g., 28 mm inner diameter)

-

Glass plate

-

Beaker

-

Magnetic stirrer

-

Pipette

-

Electrode body

-

Ag/AgCl wire (internal reference electrode)

-

Internal filling solution (e.g., 0.01 M NaCl)

Procedure:

-

Membrane Cocktail Preparation:

-

Prepare a membrane cocktail with the following composition (w/w%):

-

This compound: ~1-7%

-

PVC: ~27-33%

-

Plasticizer (o-NPOE): ~64-67%

-

-

For a typical preparation, dissolve approximately 6.5 mg of this compound, 26.8 mg of PVC, and 66.7 mg of o-NPOE in 1-2 mL of THF in a small beaker.

-

Stir the mixture with a magnetic stirrer until all components are fully dissolved and the solution is homogeneous.

-

-

Membrane Casting:

-

Place the glass ring on a clean, flat glass plate.

-

Carefully pour the membrane cocktail into the glass ring.

-

Cover the setup loosely to allow for slow evaporation of the THF. Let it stand overnight in a dust-free environment.

-

-

Electrode Assembly:

-

Once the THF has completely evaporated, a transparent, flexible membrane will have formed.

-

Cut a small disc (e.g., 6 mm diameter) from the membrane using a cork borer.

-

Mount the membrane disc into the electrode body, ensuring a tight seal.

-

Fill the electrode body with the internal filling solution (e.g., 0.01 M NaCl).

-

Insert the Ag/AgCl internal reference electrode into the filling solution.

-

-

Conditioning:

-

Condition the newly assembled electrode by soaking it in a 0.01 M NaCl solution for at least 24 hours before use. This allows the membrane to become fully hydrated and equilibrated.

-

Caption: Workflow for ISE preparation and characterization.

Determination of Potentiometric Selectivity Coefficients

The selectivity of the ion-selective electrode can be determined using the Fixed Interference Method (FIM) or the Separate Solution Method (SSM).

Fixed Interference Method (FIM):

-

Prepare a series of calibration solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M KCl) and varying concentrations of the primary ion (NaCl, e.g., 10⁻⁶ M to 10⁻¹ M).

-

Measure the potential of the sodium-selective electrode in each solution.

-

Plot the measured potential (in mV) against the logarithm of the sodium ion activity.

-

The selectivity coefficient is calculated from the intersection of the extrapolated linear portions of this plot.

Separate Solution Method (SSM):

-

Prepare separate solutions of the primary ion (NaCl) and the interfering ion (e.g., KCl) at the same concentration (e.g., 0.1 M).

-

Measure the potential of the sodium-selective electrode in each solution.

-

Calculate the selectivity coefficient using the Nikolsky-Eisenman equation:

log KpotNa+,M = (EM - ENa) / S + log(aNa) - (zNa/zM)log(aM)

Where:

-

ENa and EM are the potentials measured in the sodium and interfering ion solutions, respectively.

-

S is the slope of the electrode's calibration curve.

-

aNa and aM are the activities of the sodium and interfering ions.

-

zNa and zM are the charges of the sodium and interfering ions.

-

Synthesis of this compound

Caption: Plausible synthesis pathway for this compound.

Conclusion

This compound is a highly effective and selective ionophore for the detection and quantification of sodium ions. Its well-defined chemical structure and predictable complexation behavior have made it a staple in the field of chemical sensors. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working on the development and application of sodium-selective measurement technologies. Further research into novel ionophore designs and membrane compositions will continue to enhance the performance and expand the utility of these critical analytical tools.

References

The Core Mechanism of Sodium Ionophore VI: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Ionophore VI, also known as ETH 4120, is a highly selective neutral ionophore crucial for the development of sodium-selective sensors and has potential applications in biological systems. Its remarkable selectivity for sodium ions (Na⁺) over other physiologically relevant cations such as potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) is a result of its unique molecular architecture. This guide delves into the core principles governing the selective binding of Na⁺ by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Introduction: The Challenge of Sodium Selectivity

The selective recognition and transport of sodium ions are fundamental processes in both analytical chemistry and biology. The development of synthetic ionophores with high selectivity for Na⁺ is driven by the need for accurate monitoring of sodium levels in clinical diagnostics, environmental analysis, and pharmaceutical research. This compound has emerged as a benchmark compound due to its superior performance in sodium-selective electrodes.

The Molecular Basis of Selectivity

This compound is chemically identified as 2-dodecyl-2-methyl-propanedioic acid, 1,3-bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) ester. Its structure features two 12-crown-4 (B1663920) ether rings linked by a malonate bridge. This bis-crown ether configuration is the cornerstone of its sodium selectivity.

The selective binding mechanism is predicated on the formation of a 1:1 "sandwich" complex where a single sodium ion is encapsulated between the two 12-crown-4 ether moieties. The cavity size of the 12-crown-4 ring is ideally suited for the ionic radius of the sodium ion. The chelation of the sodium ion is achieved through the coordination with the oxygen atoms of the crown ether rings. This encapsulation effectively shields the charge of the sodium ion, allowing the complex to be soluble in the organic membrane phase of an ion-selective electrode.

The selectivity over other ions is governed by several factors:

-

Ionic Radius: The cavity of the bis(12-crown-4) structure provides an optimal fit for the Na⁺ ion. Larger ions like K⁺ and smaller ions like lithium (Li⁺) do not form as stable complexes.

-

Charge Density: The ionophore's neutral carrier nature favors the binding of monovalent cations over divalent cations like Ca²⁺ and Mg²⁺, which have higher charge densities and different coordination preferences.

-

Conformational Flexibility: The linker between the two crown ether rings allows for the necessary conformational changes to efficiently encapsulate the sodium ion.

Quantitative Analysis of Sodium Selectivity

The selectivity of an ionophore is quantified by its potentiometric selectivity coefficients (KpotNa,M), which describe the preference of the ionophore for the primary ion (Na⁺) over an interfering ion (M). Lower values of KpotNa,M indicate higher selectivity for Na⁺.

| Primary Ion | Interfering Ion (M) | Selectivity Coefficient (log KpotNa,M) |

| Na⁺ | K⁺ | -2.1 |

| Na⁺ | Li⁺ | -3.0[1] |

| Na⁺ | NH₄⁺ | -1.8 |

| Na⁺ | Ca²⁺ | -3.5 |

| Na⁺ | Mg²⁺ | -3.6 |

Note: The values presented are typical and can vary slightly depending on the specific experimental conditions, such as the membrane composition and the method of determination.

The typical selectivity sequence for this compound is: Na⁺ > K⁺ > Rb⁺ > Cs⁺ > NH₄⁺ > Li⁺ > Ca²⁺ > Mg²⁺ > H⁺ .

Experimental Protocols for Characterization

The determination of the selectivity and binding characteristics of this compound relies on well-established electrochemical and spectroscopic techniques.

Potentiometric Selectivity Coefficient Determination

The most common method for quantifying the selectivity of an ionophore is through the fabrication and testing of an ion-selective electrode (ISE).

Objective: To determine the potentiometric selectivity coefficients of a this compound-based ISE for various interfering ions.

Materials:

-

This compound (ETH 4120)

-

High molecular weight poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., bis(2-ethylhexyl) sebacate (B1225510) - DOS or o-nitrophenyloctylether - o-NPOE)

-

Lipophilic salt (e.g., potassium tetrakis(p-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF)

-

Reference electrode (Ag/AgCl)

-

pH/mV meter

-

Standard solutions of NaCl and salts of interfering ions (e.g., KCl, LiCl, NH₄Cl, CaCl₂, MgCl₂)

Procedure:

-

Membrane Preparation:

-

Prepare a membrane cocktail by dissolving PVC, the plasticizer, this compound, and the lipophilic salt in THF. A typical composition is 33% PVC, 65% plasticizer, 1% ionophore, and 1% lipophilic salt by weight.

-

Pour the solution into a glass ring on a glass plate and allow the THF to evaporate slowly over 24-48 hours to form a thin, homogeneous membrane.

-

-

Electrode Assembly:

-

Cut a small disc from the membrane and incorporate it into an ISE body.

-

Fill the electrode with an internal filling solution (e.g., 0.1 M NaCl).

-

Insert an internal reference electrode (Ag/AgCl) into the filling solution.

-

-

Conditioning: Condition the electrode by soaking it in a 0.01 M NaCl solution for several hours.

-

Measurement of Selectivity Coefficients (Separate Solution Method - SSM):

-

Calibrate the electrode by measuring the potential in a series of standard NaCl solutions (e.g., 1 M to 10⁻⁶ M) and plot the potential (mV) versus the logarithm of the sodium ion activity.

-

Repeat the calibration process for each interfering ion.

-

Determine the selectivity coefficient using the following equation: log KpotNa,M = (E₂ - E₁) / S + log[Na⁺] - log[Mz+]1/z where E₁ and E₂ are the potentials measured in the sodium and interfering ion solutions of the same concentration, respectively, S is the slope of the calibration curve for Na⁺, and z is the charge of the interfering ion.

-

23Na NMR Spectroscopy for Binding Studies

23Na Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to probe the interaction between the sodium ion and the ionophore in solution.

Objective: To observe the complexation of Na⁺ by this compound by monitoring changes in the 23Na NMR chemical shift.

Materials:

-

This compound

-

A sodium salt (e.g., NaClO₄ or sodium picrate)

-

An appropriate deuterated solvent in which both the ionophore and the salt are soluble (e.g., CDCl₃, CD₃CN, or a mixture).

Procedure:

-

Sample Preparation:

-

Prepare a solution of the sodium salt in the chosen deuterated solvent.

-

Acquire a 23Na NMR spectrum of this solution to determine the chemical shift of the free sodium ion.

-

Prepare a series of samples with a constant concentration of the sodium salt and increasing concentrations of this compound.

-

-

NMR Data Acquisition:

-

Acquire 23Na NMR spectra for each sample under controlled temperature conditions.

-

Record the chemical shift of the 23Na signal for each sample.

-

-

Data Analysis:

-

The formation of the Na⁺-ionophore complex will result in a change in the chemical environment of the sodium nucleus, leading to a shift in the 23Na NMR signal.

-

By plotting the change in chemical shift as a function of the ionophore concentration, the stoichiometry of the complex and its formation constant can be determined.

-

Visualizing the Mechanism and Workflow

Sodium Ion Binding Mechanism

Caption: Selective binding of Na⁺ by this compound.

Experimental Workflow for Potentiometry

Caption: Potentiometric determination workflow.

Experimental Workflow for 23Na NMR

Caption: 23Na NMR experimental workflow.

Conclusion

The selective binding of sodium ions by this compound is a well-defined process rooted in the principles of supramolecular chemistry. The formation of a stable "sandwich" complex, driven by the optimal fit of the sodium ion within the bis-crown ether cavity, is the key to its high selectivity. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and professionals to understand, evaluate, and utilize this important ionophore in their respective fields. The continued study of such selective ionophores holds promise for the development of advanced sensor technologies and novel therapeutic agents.

References

A Comprehensive Technical Guide to the Theoretical Principles of Ionophore-Based Sodium Sensors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core theoretical principles underpinning ionophore-based sodium sensors. Designed for researchers, scientists, and professionals in drug development, this document details the fundamental mechanisms, key components, and performance characteristics of these critical analytical tools.

Core Principles of Ionophore-Based Sodium Sensors

Ionophore-based sodium sensors are a class of potentiometric sensors that selectively measure the activity of sodium ions in a solution.[1] Their operation is predicated on the principle of an ion-exchange process occurring at the interface of a selective membrane and the sample solution.[2] The key components of the sensor's membrane work in concert to generate a potential difference that is proportional to the logarithm of the sodium ion activity.

The central component is the ionophore , a lipophilic molecule that can reversibly bind to specific ions.[3] For sodium sensors, these ionophores possess a three-dimensional structure with a hydrophilic cavity that is sterically and electrostatically favorable for the complexation of sodium ions.[4] This selective binding is the basis for the sensor's specificity.

The ionophore is immobilized within a polymeric matrix, most commonly poly(vinyl chloride) (PVC) .[5] This inert matrix provides the physical support and durability for the sensor membrane. To ensure the proper functioning of the ionophore and to maintain the membrane's fluidity, a plasticizer is incorporated. The plasticizer acts as a solvent within the membrane, allowing for the mobility of the ionophore-ion complex. The choice of plasticizer can significantly influence the sensor's performance, including its selectivity and lifetime.

In some cases, an ion-exchanger with a charge opposite to that of the target ion is added to the membrane. This component helps to reduce the membrane's electrical resistance and can improve the sensor's response by facilitating the ion-exchange process at the membrane-solution interface.

The overall potential of the electrochemical cell, which includes the ion-selective electrode and a reference electrode, is described by the Nikolsky-Eisenman equation :

E = E0 + (2.303 RT / zAF) log[aA + ΣKpotA,B (aB)zA/zB]

Where:

-

E is the measured potential.

-

E0 is the standard potential of the cell.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

F is the Faraday constant.

-

aA is the activity of the primary ion (Na+).

-

zA is the charge of the primary ion.

-

aB is the activity of the interfering ion.

-

zB is the charge of the interfering ion.

-

KpotA,B is the potentiometric selectivity coefficient.

The selectivity coefficient, KpotA,B, is a critical parameter that quantifies the sensor's preference for the primary ion over an interfering ion. A smaller value indicates greater selectivity for the primary ion.

Quantitative Performance Data of Sodium Ionophores

The performance of an ionophore-based sodium sensor is largely determined by the properties of the chosen ionophore. The following tables summarize key performance metrics for several common classes of sodium ionophores.

Table 1: Selectivity Coefficients (log KpotNa,B) of Common Sodium Ionophores

| Ionophore Class | Ionophore Example | Interfering Ion (B) | log KpotNa,B |

| Crown Ether | Bis(12-crown-4) | K+ | -2.2 |

| Li+ | -3.0 | ||

| Ca2+ | <-4.0 | ||

| Mg2+ | <-4.0 | ||

| Calixarene | Sodium Ionophore X | K+ | -2.5 |

| NH4+ | -2.0 | ||

| Ca2+ | -4.1 | ||

| Mg2+ | -4.2 | ||

| Acyclic Diamide | ETH 227 | K+ | -2.4 |

| Ca2+ | -4.5 | ||

| Natural Ionophore | Monensin | K+ | -1.1 |

| Li+ | -1.5 |

Table 2: Performance Characteristics of Sodium-Selective Electrodes

| Ionophore | Linear Range (M) | Detection Limit (M) | Response Time (s) |

| Bis(12-crown-4) | 10-5 to 10-1 | ~5 x 10-6 | < 30 |

| Sodium Ionophore X | 10-6 to 10-1 | ~1 x 10-6 | < 20 |

| ETH 227 | 10-5 to 1 | ~1 x 10-5 | < 30 |

| Monensin | 10-5 to 10-1 | ~5 x 10-6 | < 60 |

Experimental Protocols

Fabrication of a PVC Membrane Sodium-Selective Electrode

This protocol describes the preparation of a sodium-selective electrode membrane using a crown ether ionophore.

Materials:

-

Ionophore: Bis(12-crown-4)

-

Polymer: High molecular weight poly(vinyl chloride) (PVC)

-

Plasticizer: 2-Nitrophenyloctyl ether (o-NPOE)

-

Ion-exchanger (optional): Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

-

Solvent: Tetrahydrofuran (THF), anhydrous

Procedure:

-

Membrane Cocktail Preparation: In a clean, dry glass vial, dissolve the following components in 1 mL of THF:

-

PVC: 33 mg

-

o-NPOE: 66 mg

-

Bis(12-crown-4): 1 mg

-

KTpClPB (optional): 0.5 mg

-

-

Homogenization: Thoroughly mix the solution using a vortex mixer until all components are completely dissolved and the solution is homogeneous.

-

Membrane Casting: Cast the membrane by pouring the cocktail into a glass ring (e.g., 20 mm diameter) placed on a clean, flat glass plate.

-

Solvent Evaporation: Cover the casting setup with a petri dish to allow for slow evaporation of the THF. Let the membrane cure at room temperature for at least 24 hours.

-

Electrode Assembly:

-

Cut a small disc (e.g., 5 mm diameter) from the cured membrane.

-

Glue the membrane disc to the end of a PVC electrode body.

-

Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl).

-

Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

-

-

Conditioning: Condition the assembled electrode by soaking it in a 0.01 M NaCl solution for at least 4 hours before use.

Determination of Selectivity Coefficients (Fixed Interference Method)

The Fixed Interference Method (FIM) is a common technique for determining the potentiometric selectivity coefficient.

Procedure:

-

Prepare a series of solutions with a constant activity of the interfering ion (e.g., 0.1 M KCl) and varying activities of the primary ion (e.g., 10-6 M to 10-1 M NaCl).

-

Prepare a separate series of solutions containing only the primary ion at varying activities (10-6 M to 10-1 M NaCl).

-

Calibrate the sodium-selective electrode and a reference electrode in the solutions containing only the primary ion to determine the Nernstian slope.

-

Measure the potential of the electrode system in the mixed solutions (containing both the primary and interfering ions).

-

Plot the measured potential as a function of the logarithm of the primary ion activity for both sets of solutions.

-

The intersection of the extrapolated linear portions of the two curves gives the activity of the primary ion (aA) that provides the same potential as the solution with a fixed concentration of the interfering ion (aB).

-

Calculate the selectivity coefficient using the following equation: KpotA,B = aA / (aB)zA/zB.

Visualizations

Signaling Pathway of a Potentiometric Sodium Sensor

Caption: Potentiometric signaling pathway of an ionophore-based sodium sensor.

Experimental Workflow for Sodium Sensor Development

Caption: Workflow for the development and validation of an ionophore-based sodium sensor.

References

Host-Guest Chemistry of Sodium Ionophore VI with Alkali Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the host-guest chemistry of Sodium Ionophore VI, also known as Bis[(12-crown-4)methyl] dodecylmethylmalonate, with a focus on its interaction with alkali metal ions. This document summarizes key quantitative data, details experimental protocols for determining ion selectivity, and visualizes the underlying chemical processes.

Introduction to this compound

This compound is a highly selective ionophore for sodium ions (Na⁺), widely utilized in the construction of sodium-selective electrodes for measuring sodium levels in various solutions, including biological fluids.[1] Its structure features two 12-crown-4 (B1663920) ether moieties linked by a dodecylmethylmalonate spacer.[1] This unique bis(crown ether) structure allows for the formation of a stable "sandwich" complex with the sodium ion, where the ion is encapsulated between the two crown ether rings.[2] This encapsulating structure is a cornerstone of its high selectivity for Na⁺ over other competing ions.[2]

Quantitative Analysis of Alkali Metal Binding

The selectivity of an ionophore is a critical parameter that quantifies its preference for a specific ion over others. This is typically expressed as the potentiometric selectivity coefficient (kpotNa,M), where a smaller value indicates a higher selectivity for the primary ion (in this case, Na⁺) over the interfering ion (M). The selectivity of this compound has been systematically evaluated against a range of alkali and alkaline earth metal ions.

The following table summarizes the potentiometric selectivity coefficients for this compound with various alkali metal ions, as determined by the fixed interference method.

| Interfering Ion (M) | log kpotNa,M |

| Li⁺ | -2.1 |

| K⁺ | -1.7 |

| Rb⁺ | -2.0 |

| Cs⁺ | -2.2 |

Data sourced from Tamura, H., Kimura, K., and Shono, T. (1982). Coated wire sodium- and potassium-selective electrodes based on bis(crown ether) compounds. Analytical Chemistry, 54(7), 1224-1227.

As the data indicates, this compound exhibits a strong preference for Na⁺ over all other tested alkali metals, with selectivity coefficients being at least two orders of magnitude lower for the interfering ions.

Experimental Protocol: Determination of Potentiometric Selectivity Coefficients

The quantitative data presented above was obtained using the Fixed Interference Method (FIM) . This is a standard potentiometric technique for determining the selectivity of ion-selective electrodes.

Principle

The FIM involves measuring the potential of an ion-selective electrode in solutions containing a constant concentration of an interfering ion and varying concentrations of the primary ion. The potential is then plotted against the activity (or concentration) of the primary ion. The intersection of the extrapolated linear portions of this plot is used to calculate the selectivity coefficient.

Materials and Apparatus

-

Sodium-selective electrode incorporating this compound

-

Reference electrode (e.g., Ag/AgCl)

-

High-impedance millivoltmeter or ion meter

-

Standard solutions of sodium chloride (NaCl) of varying concentrations (e.g., 1 M, 0.1 M, 0.01 M, etc.)

-

Solution of the interfering alkali metal chloride (e.g., LiCl, KCl, RbCl, CsCl) at a fixed concentration (e.g., 0.1 M)

-

Volumetric flasks and pipettes for solution preparation

-

Magnetic stirrer and stir bars

Procedure

-

Electrode Conditioning: The sodium-selective electrode is pre-conditioned by soaking it in a 0.1 M NaCl solution for at least one hour before use.

-

Preparation of Test Solutions: A series of solutions are prepared, each containing a fixed concentration of the interfering ion (e.g., 0.1 M KCl) and varying concentrations of the primary ion (e.g., 10⁻⁶ M to 1 M NaCl).

-

Potential Measurement:

-

The conditioned sodium-selective electrode and the reference electrode are immersed in a test solution.

-

The solution is gently stirred.

-

The potential is recorded once the reading stabilizes.

-

This process is repeated for each of the prepared test solutions, starting from the lowest concentration of the primary ion.

-

-

Data Analysis:

-

The measured potentials (E) are plotted against the logarithm of the activity of the sodium ion (log aNa⁺).

-

The plot will typically show two linear regions: one at high Na⁺ activities where the response is primarily due to Na⁺, and another at low Na⁺ activities where the potential is dominated by the interfering ion.

-

The selectivity coefficient (kpotNa,M) is calculated from the intersection of the extrapolated linear portions of the plot using the following equation: kpotNa,M = aNa⁺ / (aM⁺)zNa⁺/zM⁺ where:

-

aNa⁺ is the activity of the sodium ion at the intersection point.

-

aM⁺ is the fixed activity of the interfering ion.

-

zNa⁺ and zM⁺ are the charges of the sodium and interfering ions, respectively (both are +1 for alkali metals).

-

-

Visualization of the Host-Guest Interaction

The selective binding of a sodium ion by this compound is a classic example of host-guest chemistry. This interaction can be visualized as a multi-step process, which is fundamental to its function in an ion-selective membrane.

Caption: Workflow of this compound mediated ion transport.

The diagram illustrates the process where a hydrated sodium ion from the aqueous phase binds to the this compound at the membrane interface. The ionophore then encapsulates the ion, forming a lipophilic complex that can diffuse across the lipid membrane. Finally, the sodium ion is released into the aqueous phase on the other side of the membrane. This selective complexation and transport mechanism is the basis for the potentiometric response of the ion-selective electrode.

References

Methodological & Application

Protocol for fabricating a Sodium Ionophore VI-based sodium selective electrode.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the fabrication, conditioning, and calibration of a sodium-selective electrode (ISE) based on Sodium Ionophore VI. Ion-selective electrodes are analytical tools used to determine the activity of a specific ion in a solution. This sodium-selective electrode utilizes a polyvinyl chloride (PVC) membrane doped with this compound, a neutral carrier that selectively binds with sodium ions. The selective binding generates a potential difference across the membrane, which is proportional to the concentration of sodium ions in the sample. This protocol is designed for research and development applications requiring accurate measurement of sodium ion concentrations.

Principle of Operation

The core of the sodium-selective electrode is a specially formulated PVC membrane. This membrane contains this compound, a crown ether that has a cavity size ideal for selectively encapsulating sodium ions. When the electrode is immersed in a sample solution, sodium ions from the sample partition into the membrane and form a complex with the ionophore. This selective complexation creates a charge separation at the membrane-sample interface, resulting in a potential difference. The magnitude of this potential is logarithmically proportional to the activity of the sodium ions in the solution, as described by the Nernst equation. An internal reference electrode and a defined internal filling solution provide a stable reference potential, allowing for the measurement of the potential difference across the membrane.

Caption: Selective binding of Na⁺ by the ionophore.

Materials and Reagents

Equipment

-

pH/mV meter or ion meter

-

Electrode body (e.g., Philips-type)

-

Ag/AgCl internal reference electrode

-

Magnetic stirrer and stir bars

-

Glass beakers and volumetric flasks

-

Pipettes

-

Glass ring for membrane casting (e.g., 2 cm diameter)

-

Flat glass plate

Reagents

-

This compound (Bis[(12-crown-4)methyl] dodecylmethylmalonate)

-

High molecular weight polyvinyl chloride (PVC)

-

2-Nitrophenyl octyl ether (o-NPOE) or bis(2-ethylhexyl) sebacate (B1225510) (DOS) as a plasticizer

-

Tetrahydrofuran (THF), high purity

-

Sodium chloride (NaCl), analytical grade

-

Ammonium chloride (NH₄Cl)

-

Ammonium hydroxide (B78521) (NH₄OH)

-

Deionized water (DI water)

Experimental Protocols

Preparation of the PVC Ion-Selective Membrane

-

Membrane Cocktail Preparation: In a small glass vial, combine the following components in the specified weight percentages. It is recommended to prepare a total mass of around 200 mg.

-

This compound: 6.5%

-

PVC: 26.8%

-

o-NPOE: 66.7%

-

-

Dissolution: Add approximately 2 mL of THF to the vial.

-

Mixing: Seal the vial and stir the mixture until all components are fully dissolved, resulting in a clear, viscous solution.

Fabrication of the Sodium-Selective Electrode

-

Membrane Casting: Place a clean glass ring on a flat glass plate. Pour the membrane cocktail into the ring and cover it loosely to allow for slow evaporation of the THF. Let the membrane cure for at least 24 hours at room temperature.

-

Electrode Assembly: Once the membrane is dry and tack-free, carefully cut a small disc (approximately 5-7 mm in diameter) from the cast membrane.

-

Mounting the Membrane: Securely mount the membrane disc at the tip of the electrode body.

-

Inner Filling Solution: Prepare a 0.01 M NaCl solution by dissolving 0.0584 g of NaCl in 100 mL of DI water.

-

Filling the Electrode: Fill the electrode body with the inner filling solution, ensuring there are no air bubbles trapped inside.

-

Inserting the Internal Reference Electrode: Insert the Ag/AgCl internal reference electrode into the electrode body, making sure it is in contact with the inner filling solution.

Electrode Conditioning

Before its first use, the newly fabricated electrode must be conditioned.

-

Soaking: Immerse the tip of the sodium-selective electrode in a 0.1 M NaCl solution.

-

Duration: Let the electrode soak for at least 12 hours.

Preparation of Solutions

-

Sodium Standard Stock Solution (1 M): Dissolve 5.844 g of NaCl in DI water and dilute to 100 mL in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 10⁻¹ M, 10⁻² M, 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M) by serial dilution of the 1 M stock solution.

-

Ionic Strength Adjustment Buffer (ISA): In a 100 mL volumetric flask, dissolve 21.4 g of NH₄Cl in approximately 50 mL of DI water. Add 14.0 mL of concentrated NH₄OH and dilute to the mark with DI water.[1]

Electrode Calibration and Measurement

-

ISA Addition: For each calibration standard and sample, add ISA at a ratio of 1:50 (e.g., 2 mL of ISA to 100 mL of standard or sample).

-

Stirring: Place the beaker on a magnetic stirrer and stir at a constant, moderate speed.

-

Measurement: Immerse the sodium-selective electrode and a suitable external reference electrode in the solution. Record the potential (in mV) once the reading has stabilized.

-

Calibration Curve: Plot the recorded potential (mV) on the y-axis against the logarithm of the sodium ion concentration on the x-axis. The plot should be linear over the working concentration range.

-

Sample Measurement: Measure the potential of the unknown sample (with added ISA) and determine its concentration from the calibration curve.

References

Application Notes and Protocols for Intracellular Sodium Measurements in Oocytes using Sodium Ionophore VI

Product: Sodium Ionophore VI

CAS Number: 80403-59-4[1][2][3] Molecular Formula: C₃₄H₆₂O₁₂[1][4] Molecular Weight: 662.9 g/mol Synonyms: Bis[(12-crown-4)methyl] dodecylmethylmalonate, Dodecylmethylmalonic acid bis[(12-crown-4)methyl ester]

Introduction

This compound is a highly selective ionophore for sodium (Na⁺) ions. An ionophore is a lipid-soluble molecule that binds to a specific ion and facilitates its transport across a lipid membrane. In cellular biology, sodium ionophores are essential tools for manipulating intracellular sodium concentrations ([Na⁺]ᵢ). This property is particularly valuable for the in situ calibration of fluorescent sodium indicators, a critical step for converting fluorescence signals into quantitative measurements of [Na⁺]ᵢ.

These application notes provide a detailed protocol for using this compound to calibrate fluorescent Na⁺ indicators in oocytes, such as those from Xenopus laevis. Oocytes are large cells that are a common model system in biological research, and accurate measurement of [Na⁺]ᵢ is crucial for studying processes like ion channel and transporter function. The typical resting intracellular free Na⁺ concentration in Xenopus oocytes is approximately 21 mM.

The principle of in situ calibration involves using an ionophore to make the cell membrane permeable to Na⁺, thereby equilibrating the intracellular Na⁺ concentration with that of the extracellular calibration buffer. By exposing the oocyte to a series of calibration buffers with known Na⁺ concentrations and recording the corresponding fluorescence of an intracellular Na⁺ indicator dye, a standard curve can be generated. This allows for the conversion of experimental fluorescence data into precise intracellular Na⁺ concentrations.

Required Materials

Reagents

-

This compound (e.g., from Cayman Chemical, Sigma-Aldrich)

-

Fluorescent Na⁺ indicator dye (e.g., Sodium Green™, CoroNa™ Green, or SBFI, AM ester form)

-

Pluronic™ F-127

-

High-purity Dimethyl sulfoxide (B87167) (DMSO)

-

Xenopus laevis oocytes (Stage V-VI)

-

Oocyte Culture Medium (e.g., Modified Barth's Solution, MBS)

-

Calibration Buffers (see Table 2 for recipes)

-

Distilled, deionized water (ddH₂O)

Equipment

-

Fluorescence microscope with appropriate filter sets for the chosen Na⁺ indicator

-

Image acquisition and analysis software

-

Microinjection setup (if loading dye by microinjection)

-

Perfusion system for solution exchange

-

Stable temperature-controlled stage

-

Standard laboratory equipment (pipettes, tubes, etc.)

Data Presentation

Table 1: Properties of this compound and Common Fluorescent Sodium Indicators

| Parameter | This compound | Sodium Green™ / CoroNa™ Green | SBFI (Sodium-Binding Benzofuran Isophthalate) |

| Function | Na⁺-selective ionophore | Fluorescent Na⁺ Indicator | Ratiometric Fluorescent Na⁺ Indicator |

| CAS Number | 80403-59-4 | N/A | N/A |

| Excitation (Ex) | N/A | ~488 nm | ~340 nm and ~380 nm |

| Emission (Em) | N/A | ~510-520 nm | ~505 nm |

| Typical Loading | Added to extracellular buffer | AM ester loading or microinjection | AM ester loading or microinjection |

| Selectivity | High for Na⁺ over K⁺, Ca²⁺, Mg²⁺ | Good Na⁺ vs K⁺ selectivity | ~18x more selective for Na⁺ over K⁺ |

| KᏧ (for Na⁺) | N/A | ~80 mM (in situ) | ~18 mM (in situ) |

Table 2: Composition of Sodium Calibration Buffers

| [Na⁺] (mM) | NaCl (mM) | KCl (mM) | MgCl₂ (mM) | CaCl₂ (mM) | HEPES (mM) | Glucose (mM) | pH |

| 0 | 0 | 140 | 1 | 1 | 10 | 10 | 7.4 |

| 5 | 5 | 135 | 1 | 1 | 10 | 10 | 7.4 |

| 10 | 10 | 130 | 1 | 1 | 10 | 10 | 7.4 |

| 20 | 20 | 120 | 1 | 1 | 10 | 10 | 7.4 |

| 40 | 40 | 100 | 1 | 1 | 10 | 10 | 7.4 |

| 80 | 80 | 60 | 1 | 1 | 10 | 10 | 7.4 |

| 140 | 140 | 0 | 1 | 1 | 10 | 10 | 7.4 |

| Note: The sum of [NaCl] and [KCl] is kept constant to maintain osmolarity. The pH should be adjusted with KOH. |

Experimental Protocols

Preparation of Stock Solutions

-

This compound Stock (10 mM): Dissolve the required amount of this compound in high-quality DMSO. Store at -20°C, protected from light and moisture.

-

Fluorescent Na⁺ Indicator Stock (1-10 mM): Dissolve the AM ester of the chosen dye in high-quality DMSO. It is recommended to aliquot into single-use volumes and store at -20°C.

-

Pluronic™ F-127 Stock (20% w/v): Dissolve 200 mg of Pluronic™ F-127 in 1 mL of DMSO. This solution aids in the dispersion of the AM ester in aqueous media.

Oocyte Preparation and Dye Loading

This protocol describes loading using the AM ester form of the dye.

-

Harvest Stage V-VI oocytes from Xenopus laevis and maintain them in Modified Barth's Solution (MBS).

-

Prepare the loading solution: In a microcentrifuge tube, mix the Na⁺ indicator AM ester stock and the 20% Pluronic™ F-127 stock in a 1:1 ratio.

-

Dilute this mixture into MBS to achieve a final dye concentration of 5-10 µM. Vortex briefly to disperse the dye.

-

Incubate the oocytes in the loading solution for 30-60 minutes at room temperature (18-22°C), protected from light.

-

After incubation, wash the oocytes three times with fresh MBS to remove extracellular dye.

-

Allow the oocytes to de-esterify the dye for at least 30 minutes in MBS at room temperature before starting measurements.

Intracellular Na⁺ Measurement and In Situ Calibration

-

Place a dye-loaded oocyte in a perfusion chamber on the stage of the fluorescence microscope.

-

Begin perfusion with normal MBS and record the baseline fluorescence, which corresponds to the resting [Na⁺]ᵢ.

-

To perform the calibration, prepare working solutions of the calibration buffers (Table 2) containing this compound. A final concentration of 5-10 µM for this compound is a good starting point, though the optimal concentration should be determined empirically.

-

Sequentially perfuse the oocyte with the calibration buffers, starting from the 0 mM Na⁺ buffer and proceeding to higher concentrations.

-

Allow the fluorescence signal to stabilize at each new Na⁺ concentration before recording the data. This indicates that the intracellular and extracellular Na⁺ concentrations have reached equilibrium.

-

At the end of the experiment, record the fluorescence at each calibration point (F). Also, determine the minimum fluorescence (Fmin) in the 0 mM Na⁺ buffer and the maximum fluorescence (Fmax) in the high Na⁺ buffer (e.g., 140 mM).

Data Analysis

For non-ratiometric dyes like Sodium Green™, the intracellular Na⁺ concentration can be calculated using the following equation:

[Na⁺]ᵢ = KᏧ * [(F - Fmin) / (Fmax - F)]

Where:

-

[Na⁺]ᵢ is the intracellular sodium concentration.

-

KᏧ is the apparent dissociation constant of the indicator for Na⁺, determined from the calibration curve.

-

F is the measured fluorescence intensity at a given time.

-

Fmin is the fluorescence intensity in the absence of Na⁺ (0 mM Na⁺ calibration buffer).

-

Fmax is the fluorescence intensity at saturating Na⁺ concentrations (e.g., 140 mM Na⁺ calibration buffer).

For ratiometric dyes like SBFI, the ratio of fluorescence intensities at two excitation wavelengths is used in a similar equation.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for intracellular sodium measurement and calibration in oocytes.

Principle of Ionophore-Mediated Calibration

Caption: this compound equilibrates intracellular and extracellular Na⁺.

Troubleshooting and Considerations

-

Low Dye Loading: Optimize incubation time and temperature. Ensure the Pluronic F-127 is properly dissolved and mixed with the dye AM ester before dilution in the aqueous buffer.

-

Signal Bleaching: Minimize excitation light exposure by using neutral density filters, reducing exposure time, and acquiring images only when necessary.

-

Incomplete Equilibration: If the fluorescence signal does not stabilize during calibration, the concentration of this compound may be too low. Increase the concentration in increments (e.g., from 5 µM to 10 µM or 20 µM).

-

Cell Viability: High concentrations of ionophores and prolonged exposure can be toxic to cells. Monitor oocyte health (e.g., membrane integrity, appearance) throughout the experiment.

-